molecular formula C19H21N3O5 B15025397 ethyl 2-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-ylcarbamate

ethyl 2-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-ylcarbamate

Cat. No.: B15025397
M. Wt: 371.4 g/mol
InChI Key: AJEKDMIJUIFEFS-UHFFFAOYSA-N
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Description

N-[2-(2,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core and dimethoxyphenyl groups. It is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

The synthesis of N-[2-(2,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the quinazolinone core. The final step involves the introduction of the ethoxyformamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-[2-(2,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(2,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-[2-(2,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE can be compared with other quinazolinone derivatives, such as:

    N-(2,4-DIMETHOXYPHENYL)-4-ETHOXYBENZAMIDE: Similar in structure but with different functional groups.

    2-(4-IODO-2,5-DIMETHOXYPHENYL)-N-[(2-METHOXYPHENYL)METHYL]ETHANAMINE: A derivative with different substituents on the phenyl ring.

    N-[(2,4-DIMETHOXYPHENYL)METHYL]-2,5-DIMETHYLANILINE: Another related compound with variations in the aromatic ring substituents.

The uniqueness of N-[2-(2,4-DIMETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ETHOXYFORMAMIDE lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl N-[2-(2,4-dimethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]carbamate

InChI

InChI=1S/C19H21N3O5/c1-4-27-19(24)21-22-17(14-10-9-12(25-2)11-16(14)26-3)20-15-8-6-5-7-13(15)18(22)23/h5-11,17,20H,4H2,1-3H3,(H,21,24)

InChI Key

AJEKDMIJUIFEFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=C(C=C(C=C3)OC)OC

solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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